5,6-Dihydroxyindole
Overview
Description
5,6-Dihydroxyindole is a chemical compound with the molecular formula C8H7NO2. It is an intermediate in the production of the biological pigment eumelanin . This compound is biosynthesized from L-dopachrome in a reaction catalyzed by a tyrosinase enzyme and is further converted into indole-5,6-quinone . In humans, this compound is involved in the metabolic disorder hawkinsinuria . Additionally, it is a reactive compound produced as a component of defense responses in some insects, exhibiting antibacterial and antifungal activity .
Mechanism of Action
Target of Action
5,6-Dihydroxyindole (DHI) is a chemical compound that plays a crucial role in the production of the biological pigment eumelanin . It is biosynthesized from L-dopachrome, a reaction catalyzed by a tyrosinase enzyme . The primary targets of DHI are melanocytes, the cells responsible for the production of melanin .
Mode of Action
DHI interacts with its targets through a series of biochemical reactions. It is biosynthesized from L-dopachrome in a reaction catalyzed by a tyrosinase enzyme and is further converted into indole-5,6-quinone . This conversion is a key step in the melanogenesis process, leading to the production of eumelanin .
Biochemical Pathways
The biochemical pathway involving DHI is primarily the melanogenesis pathway. In this pathway, DHI is an intermediate in the production of eumelanin, a type of melanin . It is biosynthesized from L-dopachrome and then converted into indole-5,6-quinone . This pathway is crucial for the pigmentation of skin, hair, and eyes.
Result of Action
The action of DHI results in the production of eumelanin, contributing to the pigmentation of skin, hair, and eyes . In humans, DHI is involved in the metabolic disorder hawkinsinuria . In some insects, DHI is a reactive compound that is produced as a component of defense responses and has antibacterial and antifungal activity .
Action Environment
The action of DHI can be influenced by various environmental factors. For instance, the pH and temperature can affect the activity of the tyrosinase enzyme, which is crucial for the biosynthesis of DHI . Moreover, DHI is stable in its crystalline state but can quickly oxidize to form a melanin-like substance in a slightly alkaline solution .
Biochemical Analysis
Biochemical Properties
5,6-Dihydroxyindole plays a crucial role in biochemical reactions, particularly in the biosynthesis of eumelanin. It is biosynthesized from L-dopachrome through the action of the enzyme tyrosinase . This compound is further converted into indole-5,6-quinone, another intermediate in the eumelanin production pathway . In insects, this compound is produced as a component of defense responses and has been shown to have antibacterial and antifungal properties . It interacts with various enzymes and proteins, including tyrosinase, which catalyzes its formation from L-dopachrome .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to exhibit cytotoxicity in melanocytes, the cells responsible for melanin production . This cytotoxicity is due to the accumulation of melanin precursors, including this compound, which can lead to cell death . Additionally, this compound has been reported to have antiviral, anti-parasitic, and cytotoxic effects in insect cells . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules. It is biosynthesized from L-dopachrome through the action of tyrosinase and is further converted into indole-5,6-quinone . This compound can undergo oxidative polymerization to form eumelanin . In insects, this compound is produced as a reactive compound during immune responses and has been shown to have broad-spectrum antibacterial and antifungal activity . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known to be unstable and can undergo spontaneous oxidation, leading to the formation of various oxidation products . The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that the oxidative polymerization of this compound can lead to the formation of eumelanin, which has different properties depending on the conditions under which it is formed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as antibacterial and antifungal activity . At high doses, this compound can exhibit cytotoxicity and other adverse effects . Studies have shown that the cytotoxic effects of this compound are dose-dependent, with higher doses leading to increased cell death .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is biosynthesized from L-dopachrome through the action of tyrosinase and is further converted into indole-5,6-quinone . This compound can undergo oxidative polymerization to form eumelanin . The metabolic pathways involving this compound also include interactions with various enzymes and cofactors, such as tyrosinase and other oxidases .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. In melanocytes, this compound is transported to melanosomes, where it undergoes further oxidation to form eumelanin . The distribution of this compound within cells can affect its localization and accumulation, influencing its activity and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, particularly in melanosomes within melanocytes . The subcellular localization of this compound is crucial for its activity and function, as it undergoes further oxidation and polymerization within melanosomes to form eumelanin . This localization is directed by targeting signals and post-translational modifications that ensure the proper compartmentalization of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: A laboratory synthesis of 5,6-Dihydroxyindole can be accomplished starting from 3,4-dibenzyloxybenzaldehyde . This compound is condensed with nitromethane in a Henry reaction, followed by nitration, reduction of the nitro groups, and hydrogenolysis of the benzyl protecting groups . Another method involves the catalytic reductive cyclization of 4,5-dihydroxy-2,β-dinitrostyrene in a single step using hydrogen with a palladium, platinum, or rhodium catalyst in a polar hydroxylic reaction system .
Industrial Production Methods: In industrial settings, this compound can be prepared by reacting 5,6-dimethoxyindoline with aqueous hydrobromic acid. After the reaction, the hydrobromic acid is distilled off, the residue is taken up in ethanol, treated with activated carbon, and filtered through Celite. Ethyl ether is then added to crystallize 5,6-Dihydroxyindoline .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydroxyindole undergoes various chemical reactions, including oxidation, reduction, and polymerization .
Common Reagents and Conditions:
Oxidation: this compound is oxidized to indole-5,6-quinone in the presence of tyrosinase.
Reduction: The reduction of nitro groups in the synthesis process involves hydrogenolysis.
Polymerization: Oxidative polymerization of this compound and this compound-2-carboxylic acid has been extensively investigated.
Major Products:
Indole-5,6-quinone: Formed through oxidation.
Eumelanin biopolymers: Produced via copolymerization reactions.
Scientific Research Applications
5,6-Dihydroxyindole has a wide range of scientific research applications:
Comparison with Similar Compounds
5,6-Dihydroxyindole-2-carboxylic acid: Similar in structure and involved in the oxidative polymerization process.
Dopamine lutine: Another name for this compound.
Indolylquinol: Another synonym for this compound.
Uniqueness: this compound is unique due to its role as an intermediate in the production of eumelanin and its involvement in various biological processes, including defense responses in insects and potential therapeutic applications in medicine .
Properties
IUPAC Name |
1H-indole-5,6-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h1-4,9-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNZYJXNUURYCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25656-67-1 | |
Record name | 1H-Indole-5,6-diol, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25656-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20185242 | |
Record name | 5,6-Dihydroxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5,6-Dihydroxyindole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004058 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3131-52-0 | |
Record name | 5,6-Dihydroxyindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3131-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dihydroxyindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3h-Indole-5,6-Diol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5,6-Dihydroxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dihydroxyindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.149 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROXYINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3OC8499KG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5,6-Dihydroxyindole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004058 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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